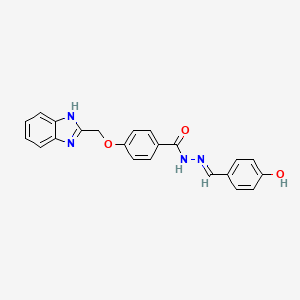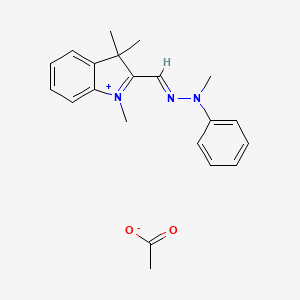
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate is a complex organic compound known for its unique structure and properties. This compound is part of the indolium family, which is characterized by a fused ring system containing nitrogen. It has applications in various fields, including chemistry, biology, and industry, due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of polymers and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate involves its interaction with molecular targets through its hydrazone and indolium moieties. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: A precursor in the synthesis of the target compound, known for its nucleophilic properties.
2-Methylene-1,3,3-trimethylindoline: Another related compound used in polymer synthesis and dye production.
Uniqueness
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate is unique due to its combined hydrazone and indolium structure, which imparts distinct reactivity and stability. This makes it valuable in various applications, from chemical synthesis to potential therapeutic uses.
属性
CAS 编号 |
83949-77-3 |
|---|---|
分子式 |
C21H25N3O2 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate |
InChI |
InChI=1S/C19H22N3.C2H4O2/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
DQDDURVSCZLBJT-UHFFFAOYSA-M |
手性 SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C |
规范 SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


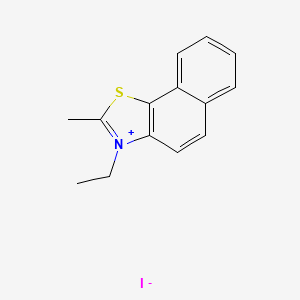
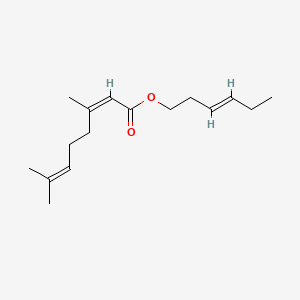



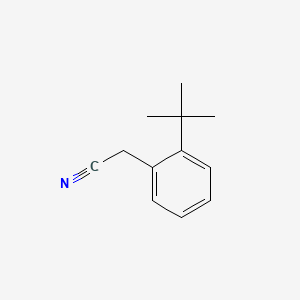

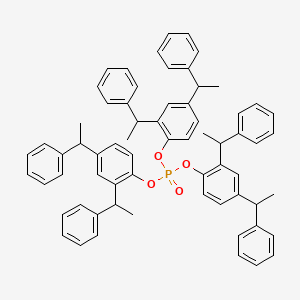

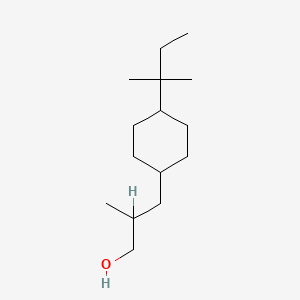
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
